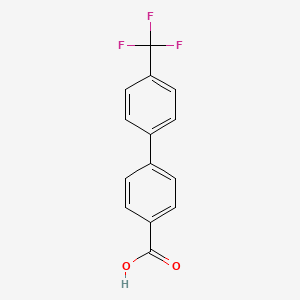

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOFQKVEGRNGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382237 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195457-71-7 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4'-Trifluoromethyl-biphenyl-4-carboxylic acid" CAS number and properties

CAS Number: 195457-71-7

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, experimental protocols for its synthesis and purification, spectroscopic analysis, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid.[1] The presence of the trifluoromethyl (CF3) group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability in derivative drug molecules.[2] This makes it a valuable building block for creating complex pharmaceuticals with specific pharmacological profiles.[2]

Properties Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 195457-71-7 | [3][4] |

| Molecular Formula | C₁₄H₉F₃O₂ | [3] |

| Molecular Weight | 266.22 g/mol | [3] |

| Melting Point | 120.0 - 138 °C | [5] |

| Boiling Point | 360.769 °C (at 760 mmHg) | [3] |

| Density | 1.326 g/cm³ (Predicted) | [3] |

| pKa | 4.04 ± 0.10 (Predicted) | [5] |

| Solubility | Limited in water; Soluble in ethanol, acetone, DMSO | [1] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.

-

Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures : Standard laboratory precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage : Store in a cool, dry place in a tightly sealed container.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction creates the central biphenyl C-C bond by coupling an arylboronic acid with an aryl halide.

Reaction Scheme:

(4-bromophenyl)trifluoromethane + (4-carboxyphenyl)boronic acid → this compound

Detailed Protocol:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%).

-

Reagent Addition : Add (4-bromophenyl)trifluoromethane (1.0 equivalent) to the flask.

-

Solvent and Base : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), dissolved in the water portion.

-

Reaction Execution : Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Initial Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.

-

Acidification : Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the crude this compound.

-

Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification Protocol

Purification is critical to obtaining the compound at a high purity suitable for pharmaceutical applications. A common method involves acid-base extraction and recrystallization.[8]

-

Dissolution : Dissolve the crude product from the synthesis step in a dilute aqueous base solution (e.g., 5% aqueous potassium hydroxide) by heating gently (e.g., 70 °C) with stirring. This forms the water-soluble potassium salt.[8]

-

Decolorization (Optional) : If the solution is colored, it can be treated with activated carbon and then filtered through a bed of celite to remove colored impurities.

-

Precipitation : Cool the solution to room temperature. The product can often be precipitated as its salt by adding a water-soluble organic solvent.[8]

-

Re-acidification : Filter the salt and redissolve in water. Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

-

Final Isolation : Collect the white solid by vacuum filtration.

-

Washing and Drying : Wash the collected solid thoroughly with deionized water to remove any remaining salts. Dry the final product in a vacuum oven at 60 °C.[1]

-

Quality Control : Assess the purity of the final compound using HPLC and confirm its identity via spectroscopic methods.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorptions for a carboxylic acid. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching band should appear around 1690-1760 cm⁻¹. Additional peaks corresponding to C-F stretching from the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically above 12 ppm.

-

¹³C NMR : Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid will be observed further downfield, around 167-172 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 266.22). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 17) and -COOH (m/z = 45).

Biological Activity and Mechanism of Action

While this compound is primarily utilized as a chemical intermediate, the biphenyl carboxylic acid scaffold is present in numerous biologically active molecules.[9] Analogues have shown potential as hypolipidemic agents and as inhibitors of the urate transporter 1 (URAT1).[10][11]

Representative Mechanism: URAT1 Inhibition

URAT1, located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[11] Overactivity of this transporter can lead to hyperuricemia and gout. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.[11]

The mechanism involves the inhibitor molecule binding to the transporter, either competitively or non-competitively, and blocking the channel through which uric acid passes.[11][12] This inhibition prevents uric acid reabsorption, leading to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.[11]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 195457-71-7|4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Introduction: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, functionalized with a carboxylic acid and a trifluoromethyl group, imparts unique electronic and lipophilic properties, making it a valuable building block in drug discovery. This guide provides an in-depth overview of the primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For this specific molecule, the reaction typically couples a boronic acid derivative of benzoic acid with a trifluoromethyl-substituted bromobenzene.

The general reaction scheme involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with 4-carboxyphenylboronic acid. This method is widely favored due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from starting materials to the final purified product via the Suzuki-Miyaura coupling pathway.

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

The following protocol is a representative example derived from common laboratory practices for this synthesis.

-

Reaction Setup: To a solution of 4-bromobenzotrifluoride (1.0 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a suitable solvent mixture such as toluene and water (e.g., 4:1 v/v), add a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Catalyst Addition: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4 to 12 hours.

-

Work-up: After completion, cool the mixture to room temperature. Acidify the aqueous layer with a 2N HCl solution until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

-

Isolation: Filter the resulting solid precipitate and wash it thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data from Representative Syntheses

The efficiency of the Suzuki-Miyaura coupling for this synthesis is demonstrated by the high yields reported in various sources. The table below summarizes quantitative data from different experimental instances.

| Parameter | Example 1 | Example 2 | Example 3 |

| Aryl Halide | 4-Bromobenzotrifluoride | 4-Bromobenzotrifluoride | 4-Iodobenzotrifluoride |

| Boronic Acid/Ester | 4-Carboxyphenylboronic acid | 4-(Pinacolato)boronobenzoic acid | 4-Carboxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | 1,4-Dioxane |

| Temperature (°C) | 90 | 85 | 100 |

| Reaction Time (h) | 6 | 8 | 4 |

| Yield (%) | 92% | 89% | 95% |

| Purity (by HPLC) | >98% | >99% | >99% |

Alternative Synthetic Pathway: Grignard-Based Coupling

An alternative, though less common, approach involves a Grignard reaction. This method typically involves the formation of a Grignard reagent from an aryl halide, followed by a nickel- or palladium-catalyzed coupling with another aryl halide.

Reaction Pathway Diagram

This diagram outlines the key stages of the Grignard-based synthesis, highlighting the formation of the critical organometallic intermediate.

Caption: Grignard-based pathway for biphenyl synthesis.

This route requires an additional step of ester hydrolysis compared to the direct Suzuki coupling with 4-carboxyphenylboronic acid, which can affect the overall process efficiency. The moisture-sensitive nature of the Grignard reagent also presents a significant handling challenge in large-scale production. Due to these factors, the Suzuki-Miyaura pathway remains the preferred method in both academic and industrial settings.

An In-depth Technical Guide on 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group and biphenyl scaffold.

Molecular Structure and Properties

This compound, with the CAS number 195457-71-7, possesses a molecular formula of C₁₄H₉F₃O₂ and a molecular weight of approximately 266.22 g/mol .[1][2][3] The structure consists of a biphenyl backbone with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its metabolic stability and cell permeability, making it a valuable moiety in drug design.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 195457-71-7 | [1][2][3] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 266.22 g/mol | [1][2] |

| Predicted Melting Point | 120.0-121.1 °C | [2] |

| Predicted Boiling Point | 360.8 ± 42.0 °C | [2] |

| Predicted Density | 1.326 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings. The protons on the carboxylic acid-bearing ring will likely appear as two doublets, while the protons on the trifluoromethyl-substituted ring will also present as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For a similar compound, 4'-methyl-4-trifluoromethyl-biphenyl, the aromatic protons appear in the range of δ 7.33-7.87 ppm in DMSO-d₆.[4]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to COOH) | ~8.1 | d |

| Aromatic CH (meta to COOH) | ~7.8 | d |

| Aromatic CH (ortho to CF₃) | ~7.8 | d |

| Aromatic CH (meta to CF₃) | ~7.7 | d |

| Carboxylic Acid OH | >12 | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the fourteen carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically around 167 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of other aromatic carbons will be influenced by the substituents. For the parent compound, [1,1'-biphenyl]-4-carboxylic acid, the aromatic carbons resonate between δ 127.22 and 146.56 ppm, and the carboxylic carbon at δ 171.16 ppm.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| Quaternary Carbons | 125-145 |

| Aromatic CH | 120-132 |

| CF₃ | ~124 (q) |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift of the CF₃ group is typically observed around -63 ppm relative to CFCl₃.[6] For 4-(Trifluoromethyl)-benzoic acid methyl ester, the ¹⁹F signal appears at a similar chemical shift.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹.[8][9] A strong C=O stretching vibration should appear around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| Aromatic C=C | 1610, 1480 | Medium |

| C-F (CF₃) | 1300-1100 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da). The fragmentation of the biphenyl core would also contribute to the spectrum.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-carboxyphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Materials:

-

4-Carboxyphenylboronic acid

-

1-Bromo-4-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Under an inert atmosphere (e.g., nitrogen or argon), add toluene and a 2 M aqueous solution of potassium carbonate.

-

Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, its structural isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been reported as an orally active hypolipidemic agent.[10] This suggests that compounds within this structural class may have potential applications in managing cholesterol levels. Furthermore, biphenyl carboxylic acid derivatives have been investigated for their antifungal activity.[11] The unique combination of the biphenyl scaffold and the trifluoromethyl group makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic characteristics, and a robust synthetic protocol. Further research into the biological activities of this specific molecule is warranted to fully explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jocpr.com [jocpr.com]

A Technical Guide to the Solubility of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a key intermediate in modern pharmaceutical synthesis. Its unique structural features, particularly the trifluoromethyl (CF3) group, impart distinct electronic properties that can enhance the lipophilicity and metabolic stability of drug molecules. A thorough understanding of its solubility in various solvents is paramount for its effective use in drug discovery, formulation development, and manufacturing processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a solid crystalline compound like this compound, this equilibrium is influenced by several factors, including the polarity of both the solute and the solvent, temperature, and the crystalline structure of the solid.

The presence of the polar carboxylic acid group and the non-polar trifluoromethyl-biphenyl backbone gives this compound a distinct solubility profile. It is generally characterized by poor solubility in aqueous solutions and higher solubility in organic solvents.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, data for the parent compound, biphenyl-4-carboxylic acid, can provide valuable insights into the expected solubility behavior. The trifluoromethyl group generally increases lipophilicity, which may lead to lower solubility in polar solvents like water and potentially higher solubility in certain non-polar organic solvents compared to the parent compound.

Table 1: Solubility of Biphenyl-4-carboxylic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) | Solubility ( g/100g solvent) |

| Methanol | 20 | 0.013 | 8.61 |

| 30 | 0.021 | 13.9 | |

| 40 | 0.033 | 21.8 | |

| 50 | 0.051 | 33.7 | |

| Ethanol | 20 | 0.018 | 12.0 |

| 30 | 0.028 | 18.5 | |

| 40 | 0.043 | 28.4 | |

| 50 | 0.066 | 43.6 | |

| Isopropanol | 20 | 0.015 | 9.92 |

| 30 | 0.024 | 15.9 | |

| 40 | 0.038 | 25.1 | |

| 50 | 0.059 | 38.9 | |

| n-Butanol | 20 | 0.017 | 11.2 |

| 30 | 0.027 | 17.8 | |

| 40 | 0.042 | 27.7 | |

| 50 | 0.064 | 42.3 | |

| Ethyl Acetate | 20 | 0.043 | 28.4 |

| 30 | 0.065 | 42.9 | |

| 40 | 0.096 | 63.4 | |

| 50 | 0.139 | 91.8 | |

| Methyl Acetate | 20 | 0.035 | 23.1 |

| 30 | 0.054 | 35.7 | |

| 40 | 0.081 | 53.5 | |

| 50 | 0.119 | 78.6 | |

| Benzene | 20 | 0.003 | 1.98 |

| 30 | 0.005 | 3.30 | |

| 40 | 0.008 | 5.28 | |

| 50 | 0.013 | 8.58 |

Table 2: Available Solubility Data for this compound

| Solvent | Temperature | Solubility | Notes |

| Water | Not Specified | < 0.1 mg/mL | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires ultrasonic assistance for dissolution |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for obtaining accurate equilibrium solubility data.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature incubator shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Dispense a precise volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

3. Data Reporting:

-

Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

-

Clearly state the solvent used and the temperature at which the measurement was performed.

-

Mention the analytical method used for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Technical Guide: Spectroscopic Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the characterization and quality control of this important synthetic intermediate in pharmaceutical research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from established principles of NMR and MS, incorporating data from analogous structures such as biphenyl-4-carboxylic acid and 4-trifluoromethylbiphenyl.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.10 | s | - | 1H | -COOH |

| ~8.10 | d | 8.5 | 2H | H-2, H-6 |

| ~7.95 | d | 8.5 | 2H | H-2', H-6' |

| ~7.85 | d | 8.5 | 2H | H-3', H-5' |

| ~7.80 | d | 8.5 | 2H | H-3, H-5 |

Note: Chemical shifts are approximate and may vary depending on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~145.0 | C-4' |

| ~143.0 | C-1 |

| ~138.5 | C-4 |

| ~130.0 | C-2, C-6 |

| ~129.5 (q, J ≈ 32 Hz) | C-1' |

| ~128.0 | C-2', C-6' |

| ~127.0 | C-3, C-5 |

| ~126.0 (q, J ≈ 4 Hz) | C-3', C-5' |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 249 | [M - OH]⁺ |

| 221 | [M - COOH]⁺ |

| 197 | [M - CF₃]⁺ |

| 152 | [Biphenyl]⁺ fragment |

Note: The relative intensities of the fragment ions may vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width of approximately 250 ppm is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically used.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - GC/MS):

-

If the compound is sufficiently volatile and thermally stable, it can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated compound then enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

-

The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Acquisition (Electrospray Ionization - LC/MS):

-

For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a common technique.

-

The sample solution is injected into the LC system and separated on a column.

-

The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid).

-

These ions are then analyzed by the mass spectrometer.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

The Role of the Trifluoromethyl Group in 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that are highly advantageous in drug design. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a versatile building block in pharmaceutical synthesis. We will explore the impact of the CF3 group on the molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity, and discuss its implications for drug discovery and development. This guide includes quantitative data, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, the modification of molecular scaffolds to enhance biological activity and optimize physicochemical properties is a critical process.[1] Fluorine has emerged as a key element in this endeavor, with approximately 15-20% of all licensed drugs containing fluorine or fluorine-containing functional groups.[2] The trifluoromethyl (-CF3) group is one of the most prevalent and impactful fluorinated moieties used by medicinal chemists.[3][4] Its introduction into a molecular framework can dramatically alter a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][6]

This compound (CAS: 195457-71-7) is a biphenyl derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] Its structure combines a rigid biphenyl scaffold, a carboxylic acid group for further functionalization, and a strategically placed trifluoromethyl group. This guide will dissect the specific contributions of the CF3 group to the overall properties of this molecule, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 195457-71-7 | [8][9] |

| Molecular Formula | C₁₄H₉F₃O₂ | [8][9][10] |

| Molecular Weight | 266.22 g/mol | [8][10][11] |

| Melting Point | 120.0 - 121.1 °C | [11] |

| Boiling Point | 360.8 ± 42.0 °C (Predicted) | [11] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [10][11] |

| pKa | 4.04 ± 0.10 (Predicted) | [11] |

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the CF3 group stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1] These characteristics impart significant changes to the parent molecule.

Electronic Effects

The CF3 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][12][13] This is due to the cumulative pull of the three highly electronegative fluorine atoms on the electrons of the C-C sigma bond.[14] When attached to an aromatic ring, the CF3 group deactivates the ring toward electrophilic substitution and influences the acidity of other functional groups.[3][15] In the case of this compound, this strong inductive effect across the biphenyl system increases the acidity of the distal carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated analog.[16]

Lipophilicity and Permeability

The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, which it often replaces as a bioisostere.[1][16] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, can enhance a drug's ability to cross biological membranes, improving absorption, distribution, and bioavailability.[1][6][12] This property is crucial for a drug candidate to reach its target site of action effectively.[3]

Metabolic Stability

One of the most valuable contributions of the CF3 group in drug design is the enhancement of metabolic stability.[17] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12][18] By replacing a metabolically labile group (like a methyl group) with a CF3 group, chemists can block a key site of metabolism, which often leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[18][19]

Table 2: Comparative Physicochemical Parameters of Key Functional Groups

| Property | H | CH₃ | Cl | CF₃ |

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88[1] |

| Bond Energy (C-X) (kJ/mol) | 414[1][3] | ~400 | ~330 | 485[1][3] |

Synthesis of this compound

The construction of the biphenyl scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[20] This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the title compound, this would typically involve reacting 4-carboxyphenylboronic acid with 4-bromobenzotrifluoride, or alternatively, 4-(trifluoromethyl)phenylboronic acid with 4-bromobenzoic acid, in the presence of a palladium catalyst and a base.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives, intended for researchers, scientists, and drug development professionals. This document covers the synthesis, physicochemical properties, and biological activities of these compounds, including their anticancer, antimicrobial, and potential hypolipidemic effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

Core Structure and Physicochemical Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. This core structure is a valuable scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the carboxylic acid moiety provides a site for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Boiling Point | 360.77 °C at 760 mmHg |

| Flash Point | 171.99 °C |

| Density | 1.326 g/cm³ |

Biological Activities of Derivatives and Analogs

Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several studies have explored the anticancer potential of biphenyl carboxylic acid derivatives. For instance, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives, including a trifluoromethyl analog, were synthesized and evaluated for their in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results, summarized in Table 2, indicate that while some derivatives show potent activity, the trifluoromethyl-substituted compound exhibited lower activity compared to the unsubstituted or benzyloxy-substituted analogs in this particular study. Another study highlighted that 4'-hydroxybiphenyl-4-carboxylic acid derivatives could act as allosteric inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[2][3]

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives (IC₅₀ in µM)

| Compound | Substituent (R) | MCF-7 | MDA-MB-231 | Hek-293 (Normal Cell Line) |

| 3a | -H | 10.14 ± 2.05 | 10.78 ± 2.58 | 99.01 ± 5.16 |

| 3b | 4-OCH₃ | 62.44 ± 5.03 | 69.87 ± 5.25 | 87.07 ± 5.09 |

| 3c | 4-CH₃ | 62.05 ± 4.24 | 56.20 ± 4.69 | 90.45 ± 5.41 |

| 3d | 4-CN | 83.39 ± 6.15 | 89.12 ± 6.98 | >100 |

| 3e | 4-Br | >100 | >100 | >100 |

| 3f | 4-Cl | 71.23 ± 5.87 | 78.43 ± 6.12 | 95.18 ± 6.87 |

| 3g | 4-CF₃ | 91.56 ± 7.21 | 95.87 ± 7.89 | >100 |

| 3h | 3-NO₂ | 55.43 ± 4.87 | 61.98 ± 5.43 | 89.43 ± 6.21 |

| 3i | 3-OCH₃ | 68.98 ± 5.67 | 72.54 ± 5.98 | 92.76 ± 6.54 |

| 3j | 4-OBn | 9.92 ± 0.97 | 9.54 ± 0.85 | 98.65 ± 7.12 |

| Tamoxifen | Standard | 8.76 ± 0.89 | 8.12 ± 0.76 | 97.54 ± 7.01 |

Antimicrobial Activity

The biphenyl scaffold is also associated with antimicrobial properties. A study on 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (a derivative of the core structure) demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[4] The minimum inhibitory concentrations (MICs) are presented in Table 3.

Table 3: Antimicrobial Activity of a 4'-(Trifluoromethyl)-biphenyl Derivative (MIC in µg/mL) [4]

| Compound | MRSA | MDR E. faecalis |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 6.25 | 6.25 |

Hypolipidemic Activity

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

A common and efficient method for synthesizing biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Protocol:

-

Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the resulting mixture at 80°C for 16 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, Hek-293) into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized biphenyl carboxylic acid derivatives for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

Caption: Experimental workflow for synthesis and biological evaluation.

EGFR Signaling Pathway and Potential Inhibition

Biphenyl derivatives have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.

Caption: EGFR signaling pathway and potential allosteric inhibition.

PPARα Signaling Pathway and Hypolipidemic Action

Fibrates, a class of hypolipidemic drugs, act by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[8][9] Biphenyl carboxylic acid derivatives may exert their hypolipidemic effects through a similar mechanism.

Caption: PPARα signaling pathway and its role in lipid metabolism.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

Potential Biological Activities of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid serves as a crucial structural motif in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances key pharmacological properties such as metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery. While direct biological activity data for this compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, with a focus on anticancer, hypolipidemic, and anti-inflammatory properties. The information presented herein is intended to support further research and development efforts in this promising area of medicinal chemistry.

Anticancer Activity of a Cyclopropane Derivative

A notable derivative, 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, has been synthesized and evaluated for its cytotoxic effects against human breast cancer cell lines.

Quantitative Data

The following table summarizes the in vitro anticancer activity of this derivative against the MCF-7 and MDA-MB-231 breast cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | Data not available in abstract |

| MDA-MB-231 | Data not available in abstract | |

| Reference Compounds from the same study | ||

| Compound 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05[1] |

| MDA-MB-231 | 10.78 ± 2.58[1] | |

| Compound 3j (benzyloxy substituted) | MCF-7 | 9.92 ± 0.97[1] |

| MDA-MB-231 | 9.54 ± 0.85[1] |

Note: While the synthesis of the 4'-trifluoromethyl derivative is detailed, its specific IC50 values were not explicitly mentioned in the abstract of the primary study. The data for related compounds from the same study are provided for context.

Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the biphenyl carboxylic acid derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Lines and Culture:

-

Human breast cancer cell lines (MCF-7 and MDA-MB-231) were used.

-

Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, the medium was replaced with fresh medium containing MTT solution.

-

The plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assay.

Potential Hypolipidemic Activity of an Isomer

The isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent.[2]

In Vivo Study

An in vivo study in diet-induced hypercholesterolemic African green monkeys demonstrated that oral administration of 4'-Trifluoromethyl-2-biphenyl carboxylic acid at doses of 15-60 mg/kg twice a day resulted in reduced serum LDL-cholesterol concentrations.[2]

Detailed quantitative data and the full experimental protocol for this study are not available in the reviewed literature.

Potential Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a common feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). While no specific anti-inflammatory data for this compound has been found, derivatives of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid have been synthesized and subjected to preliminary anti-inflammatory assays.[3] This suggests that the broader class of trifluoromethyl-substituted biphenyl carboxylic acids warrants investigation for anti-inflammatory properties.

Postulated Signaling Pathway for Anticancer Activity

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. A plausible mechanism for the observed anticancer activity of the 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative could involve the activation of an apoptotic signaling cascade.

Caption: Postulated apoptotic signaling pathway.

Conclusion

Derivatives of this compound have demonstrated promising biological activities, particularly in the realm of oncology. The available data on a cyclopropane derivative highlights its potential as a cytotoxic agent against breast cancer cells. Furthermore, the hypolipidemic activity of an isomer and the known anti-inflammatory properties of the broader biphenyl carboxylic acid class suggest that this scaffold is a versatile platform for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities of this compound itself and to expand the structure-activity relationship studies of its derivatives. Detailed mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds.

References

4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carboxylic acid, hereafter referred to as TFMBCA, is a bifunctional organic compound that has emerged as a pivotal building block in contemporary organic synthesis. Its structure, featuring a rigid biphenyl scaffold, a reactive carboxylic acid moiety, and an electron-withdrawing trifluoromethyl group, provides a unique combination of properties that are highly sought after in medicinal chemistry and materials science.

The biphenyl core offers a structurally robust and versatile platform for creating complex molecular architectures.[1][2] The carboxylic acid group serves as a crucial synthetic handle, enabling a wide array of chemical transformations such as amidation, esterification, and conversion to other functional groups.[3] Perhaps most significantly, the trifluoromethyl (CF3) group imparts distinctive electronic properties and enhances key pharmacological characteristics. The presence of the CF3 group often increases a molecule's lipophilicity, metabolic stability, and binding affinity, making TFMBCA an indispensable intermediate for the synthesis of novel therapeutics and advanced materials.[4][5]

This guide provides a comprehensive overview of TFMBCA, detailing its physicochemical properties, synthesis, and diverse applications, complete with experimental protocols and structured data for laboratory use.

Physicochemical and Spectroscopic Data

The physical and chemical properties of TFMBCA are summarized below, providing essential data for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 195457-71-7 | [4][6][7] |

| Molecular Formula | C₁₄H₉F₃O₂ | [7][8] |

| Molecular Weight | 266.22 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [8][9] |

| Melting Point | 120.0 - 121.1 °C | [6] |

| Boiling Point | 360.8 ± 42.0 °C (Predicted) | [6][7] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 4.04 ± 0.10 (Predicted) | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, acetone, and DMSO. | [9] |

Table 2: Spectroscopic Data Availability

Spectroscopic analysis is crucial for the structural confirmation of TFMBCA and its derivatives. The following spectral data are publicly available through chemical databases.

| Spectroscopy Type | Availability |

| ¹H NMR | Available[10] |

| ¹³C NMR | Available[10] |

| FTIR | Available[10] |

| Raman | Available[10] |

| Mass Spectrometry (GC-MS) | Available[10] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing TFMBCA is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an arylboronic acid.[11][12][13] For TFMBCA, the key precursors are 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Core Applications in Synthesis

TFMBCA's unique structure makes it a valuable precursor in several high-value chemical industries.

Pharmaceutical Synthesis

The biphenyl carboxylic acid scaffold is a well-established pharmacophore found in numerous drugs.[1] The addition of a trifluoromethyl group makes TFMBCA particularly attractive for developing new chemical entities.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can block metabolically labile sites, increasing the half-life of a drug.[4]

-

Increased Lipophilicity: The CF3 group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability.[4]

-

Bioactive Molecules: Derivatives of TFMBCA have been investigated for various therapeutic areas, including as anticancer agents and as inhibitors of diacylglycerol O-acyltransferase (DGAT-1) for treating obesity and diabetes.[1][14]

Materials Science

-

Liquid Crystals (LCs): The rigid, rod-like structure of the biphenyl core is a fundamental requirement for forming liquid crystal phases.[15][16] The polar CF3 and carboxylic acid groups can be used to fine-tune the dielectric anisotropy and other electro-optical properties of LC displays.[16][17]

-

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, TFMBCA can serve as an organic linker, connecting metal nodes to form highly porous, crystalline materials known as MOFs.[5][18][19][20] The trifluoromethyl groups protruding into the pores can modify the framework's properties, such as enhancing hydrophobicity for selective gas adsorption or improving chemical stability.[5][21]

Experimental Protocols

Detailed methodologies are essential for the successful application of TFMBCA in synthesis. The following section provides representative protocols for its synthesis and subsequent common transformations.

Protocol 1: Synthesis of TFMBCA via Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides and boronic acids.[13][22]

-

Materials:

-

4-bromobenzoic acid (1.0 equiv)

-

4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture, degassed)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Protocol 2: General Amide Coupling (EDC/HOBt)

This protocol describes a standard method for converting the carboxylic acid of TFMBCA into an amide, a common linkage in pharmaceuticals.

-

Materials:

-

TFMBCA (1.0 equiv)

-

Desired amine (1.1 equiv)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve TFMBCA in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add EDC and HOBt to the solution and stir at room temperature for 20-30 minutes.

-

Add the desired amine, followed by the dropwise addition of DIPEA.

-

Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude amide product by column chromatography on silica gel.

-

Protocol 3: Fischer Esterification

This protocol provides a classic method for converting TFMBCA into its corresponding ester, often used to modify solubility or act as a protecting group.

-

Materials:

-

TFMBCA (1.0 equiv)

-

Desired alcohol (e.g., Methanol or Ethanol, used as solvent)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

-

Procedure:

-

Suspend or dissolve TFMBCA in an excess of the desired alcohol.

-

Carefully add the catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography or distillation if applicable.

-

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid biphenyl core, a reactive carboxylic acid handle, and the pharmacologically beneficial trifluoromethyl group makes it a prime starting material for the synthesis of complex molecules. Its applications span from the development of potentially life-saving pharmaceuticals to the creation of advanced materials like liquid crystals and metal-organic frameworks. The reliable synthetic routes to TFMBCA, coupled with its straightforward derivatization, ensure its continued importance in both academic research and industrial drug development.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID [chembk.com]

- 7. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 16. benchchem.com [benchchem.com]

- 17. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. Metal–organic frameworks: Magic building blocks and revolutionary material architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). One such valuable compound is 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key building block in the development of various therapeutic agents. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride and 4-carboxyphenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzotrifluoride) and an arylboronic acid (4-carboxyphenylboronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Experimental Workflow

The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

Experimental protocol for synthesizing "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This protocol outlines the required reagents, step-by-step procedures, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science.[3] The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.[2] The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.[4][5] This reaction forms a carbon-carbon bond between the two aromatic rings, offering high yields and good functional group tolerance.

Experimental Protocol

Materials and Reagents

-

4-Carboxyphenylboronic acid

-

1-Bromo-4-(trifluoromethyl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure

-

Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Stir the mixture and bubble argon or nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] Alternatively, recrystallization can be employed.

-

Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Data Presentation

| Parameter | Result |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >95%[1] |

| Appearance | White solid |

| Melting Point | 152-154 °C[6] |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Consistent with the structure of this compound. |

| Mass Spectrometry | [M-H]⁻ ion corresponding to the molecular weight. |

Note: The yield and melting point are based on similar biphenyl carboxylic acid syntheses reported in the literature.[6]

Visualization

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Suzuki-Miyaura Catalytic Cycle)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a key intermediate in the development of pharmaceutical agents. This document details the synthetic protocols for the parent molecule and its conversion into advanced intermediates for drug candidates targeting hyperlipidemia and cancer.

Introduction

This compound is a valuable building block in medicinal chemistry. The biphenyl scaffold is a common motif in pharmacologically active compounds, and the presence of a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's properties. The -CF3 group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation, thereby increasing the drug's half-life. These characteristics make this compound a crucial intermediate in the synthesis of novel therapeutics.